PEG‑5 Linker Enables GSPT1 Degradation Whereas PEG‑2, PEG‑3, and PEG‑4 Fail to Induce Detectable Activity
In a Retro‑2.1‑based PROTAC series, the molecule containing a PEG‑5 linker degraded GSPT1 protein to below the detection limit, while the analogous PROTACs with PEG‑2, PEG‑3, and PEG‑4 linkers showed no detectable GSPT1 degradation at 1 µM after 24 h in HCT116 cells [1]. This establishes a discrete linker‑length threshold at five ethylene glycol units for this neosubstrate degradation event.
| Evidence Dimension | GSPT1 protein degradation at 1 µM, 24 h |
|---|---|
| Target Compound Data | Degraded below detection limit |
| Comparator Or Baseline | PEG‑2: no degradation; PEG‑3: no degradation; PEG‑4: no degradation |
| Quantified Difference | Qualitative switch from inactive (PEG‑2,3,4) to active (PEG‑5) |
| Conditions | HCT116 cells; Western blot analysis after 24 h treatment |
Why This Matters
This direct comparative data demonstrates that the five‑unit PEG chain is not an arbitrary selection but represents a critical length required for productive ternary complex formation in specific PROTAC designs, guiding procurement of Bromo‑PEG5‑bromide over its shorter homologs when the PEG‑5 spacer is identified as the active length.
- [1] H. Le Guével, V. Chérouvrier Hansson, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; 272: 116090. doi: 10.1016/j.ejmech.2025.116090. View Source
